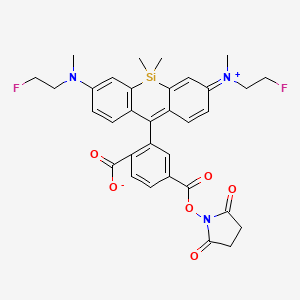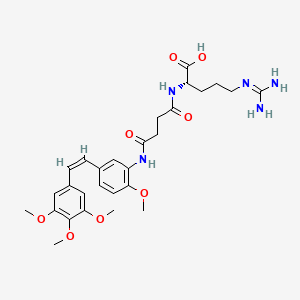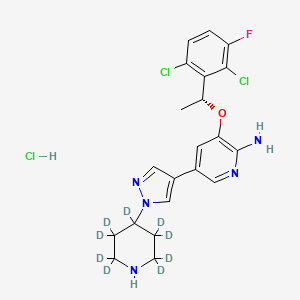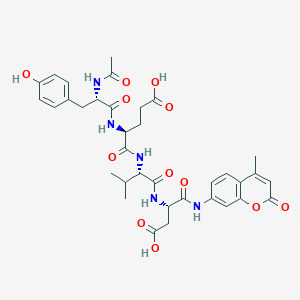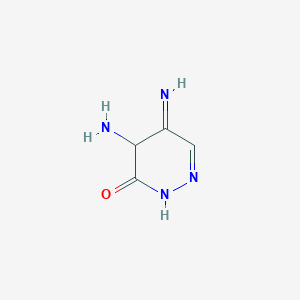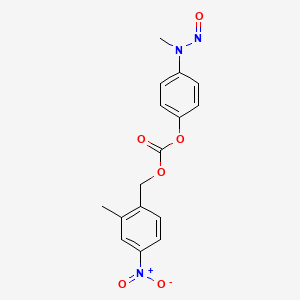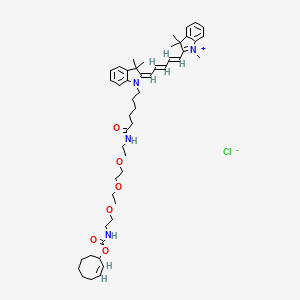
Cy5-PEG3-TCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy5-PEG3-TCO is a dye derivative of Cyanine 5 (Cy5) containing three polyethylene glycol units. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction with molecules bearing tetrazine groups. This property makes it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG3-TCO involves the conjugation of Cyanine 5 with a polyethylene glycol linker and a trans-cyclooctene (TCO) group. The reaction typically occurs under mild conditions, often in an aqueous environment to maintain the stability of the dye and the polyethylene glycol units. The process involves the following steps:
Activation of Cyanine 5: Cyanine 5 is activated using a suitable reagent to introduce a reactive group.
Conjugation with Polyethylene Glycol: The activated Cyanine 5 is then reacted with a polyethylene glycol linker, forming a stable bond.
Introduction of TCO Group: Finally, the TCO group is introduced to the polyethylene glycol-linked Cyanine 5 through a click chemistry reaction, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
Cy5-PEG3-TCO primarily undergoes the inverse electron demand Diels-Alder reaction with tetrazine-bearing molecules. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Tetrazine derivatives are the primary reagents used in reactions with this compound.
Major Products
The major product formed from the reaction of this compound with tetrazine-bearing molecules is a stable conjugate, which can be used for various applications such as imaging and targeted drug delivery .
科学的研究の応用
Cy5-PEG3-TCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and specific conjugation of molecules.
Biology: Employed in the labeling of biomolecules for imaging and tracking within biological systems.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of fluorescent dyes and probes for various industrial applications
作用機序
The mechanism of action of Cy5-PEG3-TCO involves its ability to undergo an inverse electron demand Diels-Alder reaction with tetrazine-bearing molecules. This reaction forms a stable covalent bond, allowing for the specific and efficient conjugation of this compound to target molecules. The molecular targets and pathways involved in this process are primarily related to the bioorthogonal chemistry of the TCO and tetrazine groups .
類似化合物との比較
Similar Compounds
Cy5-PEG3-BCN: Another dye derivative of Cyanine 5 with a different click chemistry group.
Cy5-PEG3-Azide: Contains an azide group for copper-free click chemistry reactions.
Cy5-PEG3-Alkyne: Utilizes an alkyne group for copper-catalyzed click chemistry
Uniqueness
Cy5-PEG3-TCO is unique due to its ability to undergo the inverse electron demand Diels-Alder reaction, which is highly specific and efficient. This property makes it particularly valuable for applications requiring rapid and stable conjugation under mild conditions .
特性
分子式 |
C49H69ClN4O6 |
|---|---|
分子量 |
845.5 g/mol |
IUPAC名 |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h9,11,13-14,16-19,21,23-28,39H,6-8,10,12,15,20,22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b21-11+; |
InChIキー |
MLYDOKJGDBYTOW-YUZSSDIYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)
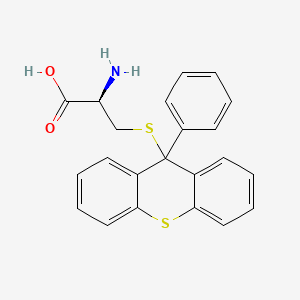
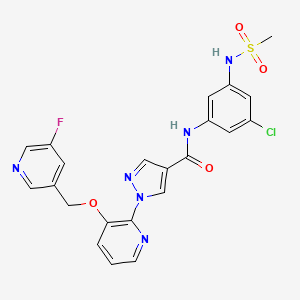
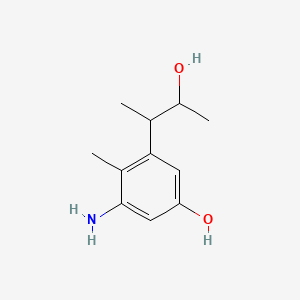
![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
